

A Comprehensive Technical Guide to the Physical Properties of 4-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromobenzylamine hydrochloride

Cat. No.: B146058

[Get Quote](#)

This guide provides an in-depth analysis of the essential physical and chemical properties of **4-Bromobenzylamine hydrochloride** (CAS No. 26177-44-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for its characterization. The focus is not merely on the data itself, but on the scientific rationale behind its measurement and interpretation, ensuring a robust understanding for its application in a laboratory setting.

Section 1: Chemical Identity and Core Properties

4-Bromobenzylamine hydrochloride is a primary amine salt widely utilized as a building block in organic synthesis and for studying enzymatic modifications.^{[1][2]} Its physical characteristics are foundational to its handling, storage, and application in synthetic and analytical workflows.

A summary of its core identifiers and properties is presented in Table 1. This data provides a top-level overview necessary for regulatory submissions, inventory management, and initial experimental design.

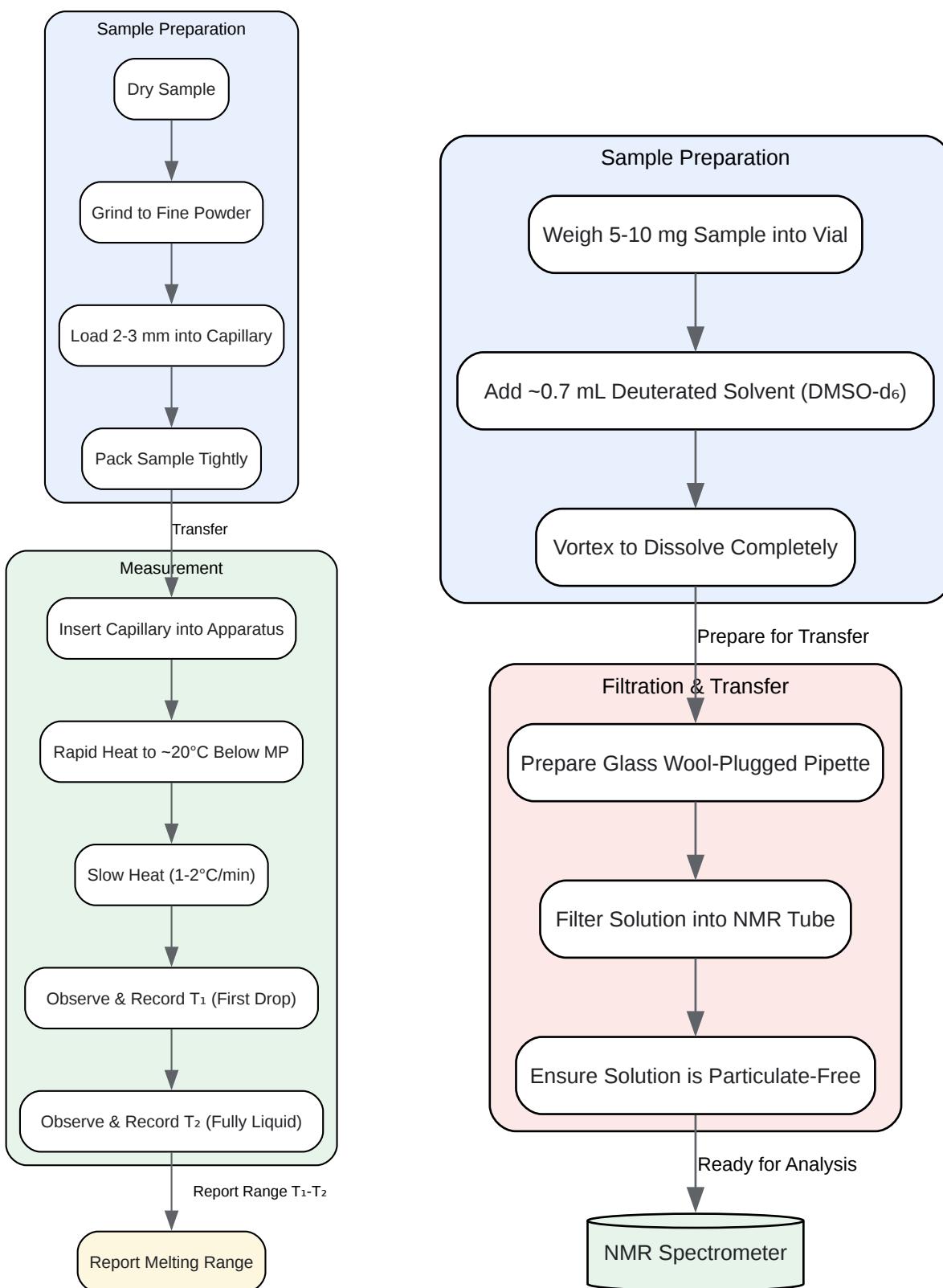
Property	Value	Source(s)
CAS Number	26177-44-6	[1] [3] [4]
Molecular Formula	C ₇ H ₉ BrCIN	[3] [4]
Molecular Weight	222.51 g/mol	[1] [4] [5]
IUPAC Name	(4-bromophenyl)methanamine; hydrochloride	[4]
Synonyms	p-Bromobenzylamine HCl, 4-BBA HCl	[3] [4]
Appearance	White to pale cream/yellow crystalline powder	[3]
Purity (Assay)	≥97%	[1] [3]

Section 2: Thermal Analysis - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For **4-Bromobenzylamine hydrochloride**, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Various sources report a melting point in the range of 268-280°C, with many specifying a narrower range of 274-276°C.[\[1\]](#)[\[3\]](#) This variation can be attributed to differences in purity and the specific methodology used for determination.

Expertise in Practice: Why the Capillary Method?

The capillary melting point method is the standard for its precision and requirement for only a small amount of sample. The protocol described below is a self-validating system; consistent results from multiple runs confirm both the technique's proper execution and the sample's homogeneity.[\[6\]](#)


Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus (e.g., Mel-Temp).

- Sample Preparation:
 - Ensure the **4-Bromobenzylamine hydrochloride** sample is completely dry, as moisture can depress the melting point.[6]
 - Place a small amount of the compound on a watch glass and crush it into a fine, uniform powder using a spatula. This ensures efficient and even heat transfer within the capillary.[6][7]
- Capillary Loading:
 - Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample (2-3 mm high) enters the tube.[1][4]
 - Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. A tightly packed sample is crucial to avoid shrinking or shifting during heating.[1]
- Measurement:
 - Place the loaded capillary into the sample holder of the melting point apparatus.[7]
 - Set an initial rapid heating rate (e.g., 10-15°C/minute) to approach the expected melting point quickly (to ~250°C).[4][7]
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[4]
 - Record the temperature at which the first drop of liquid appears (T_1).

- Record the temperature at which the last crystal melts and the sample is completely liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$.
- Validation:
 - Allow the apparatus to cool significantly.
 - Repeat the measurement with a fresh capillary tube. Results should be consistent within 1-2°C.

Workflow Diagram: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Sample Preparation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common and reliable technique for acquiring high-quality spectra of solid samples.

Expected FTIR Spectral Features:

- N-H Stretch: A broad and strong absorption band in the 2800-3200 cm^{-1} region, characteristic of an amine salt ($\text{R}-\text{NH}_3^+$).
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm^{-1} region and primary stretching bands around 1600 cm^{-1} and 1480 cm^{-1} .
- C-Br Stretch: A strong band in the fingerprint region, typically below 800 cm^{-1} .

Section 5: Stability and Storage Considerations

Hygroscopicity

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. [3] This is a common characteristic of highly polar, ionic salts. The absorption of water can impact the accuracy of weighing, affect the compound's stability over time, and potentially lower its melting point. [8] Trustworthiness in Practice: For quantitative applications, such as preparing standard solutions or for reactions where stoichiometry is critical, it is imperative to handle the material in a controlled environment (e.g., a glove box) or to dry it in a vacuum oven prior to use. [9] Standard protocols, such as those outlined by the European Pharmacopoeia, can be used to formally classify its hygroscopic nature by measuring weight gain at a controlled temperature and humidity (e.g., 25°C and 80% RH). [9]

Storage and Handling

Based on its physical properties and safety profile, the following storage and handling procedures are recommended:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [10][11] Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize moisture uptake. [3]* Handling: Use with adequate ventilation. Minimize dust generation. [10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11] [12] The material is classified as a skin and eye irritant. [4][11]

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - **4-Bromobenzylamine Hydrochloride**, 98%.
- LookChem. (n.d.). **4-Bromobenzylamine hydrochloride** CAS NO.26177-44-6.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724096, **4-Bromobenzylamine hydrochloride**.
- Queen's University. (n.d.). Melting point determination. Retrieved from Queen's University Chemistry website. [Link]
- XiXisys. (n.d.). GHS SDS for **4-bromobenzylamine hydrochloride**.
- University of California, Los Angeles. (n.d.). How to Prepare Samples for NMR. Retrieved from UCLA Chemistry & Biochemistry website. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from University of Houston Chemistry website. [Link]
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- University College London. (n.d.). Sample Preparation. Retrieved from UCL Faculty of Mathematical & Physical Sciences website. [Link]
- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts website. [Link]
- University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from University of Colorado Boulder Organic Chemistry website. [Link]
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Shimadzu. (n.d.). KBr Pellet Method.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. *International Journal of Scientific & Advanced Research*, 2(1). [\[Link\]](#)
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. *Pharmaceutical Development and Technology*, 18(4), 935-944. [\[Link\]](#)
- Tong, W. Q. T., & Chow, P. S. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. *Journal of Pharmaceutical Sciences*, 105(1), 147-154. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pennwest.edu [pennwest.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. [Mel-Temp Melting Point Apparatus](https://orgchemboulder.com) [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. pharmainfo.in [pharmainfo.in]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. [NMR Sample Preparation | Chemical Instrumentation Facility](https://cif.iastate.edu) [cif.iastate.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. scienceijsar.com [scienceijsar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Bromobenzylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146058#4-bromobenzylamine-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b146058#4-bromobenzylamine-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com